molecular formula C25H22O6 B12378796 Tubulin polymerization-IN-60

Tubulin polymerization-IN-60

Cat. No.: B12378796
M. Wt: 418.4 g/mol
InChI Key: ZUJMAITUEWJVLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tubulin polymerization-IN-60 is a small molecule inhibitor that targets the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are crucial components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, making it a valuable tool in cancer research and treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization-IN-60 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of starting materials such as aromatic amines and carboxylic acids, which undergo condensation reactions to form amide bonds. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process. Purification methods such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization-IN-60 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups present in the molecule, potentially affecting its inhibitory properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s specificity and potency.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.

Scientific Research Applications

Tubulin polymerization-IN-60 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the dynamics of microtubule polymerization and depolymerization.

    Biology: Employed in cell biology to investigate the role of microtubules in cellular processes such as mitosis and intracellular transport.

    Medicine: Explored as a potential anticancer agent due to its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

    Industry: Utilized in the development of new therapeutic agents and as a tool in high-throughput screening assays for drug discovery.

Mechanism of Action

Tubulin polymerization-IN-60 exerts its effects by binding to the colchicine-binding site on tubulin, preventing the addition of tubulin dimers to the growing microtubule ends. This inhibition of tubulin polymerization disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the metaphase-anaphase transition and subsequent induction of apoptosis. The compound’s interaction with tubulin also affects various signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Paclitaxel: A microtubule-stabilizing agent that binds to the taxane-binding site on tubulin, promoting microtubule assembly and preventing depolymerization.

    Vincristine: A vinca alkaloid that binds to the vinca-binding site on tubulin, inhibiting microtubule assembly and causing mitotic arrest.

    Colchicine: Binds to the colchicine-binding site on tubulin, similar to Tubulin polymerization-IN-60, and inhibits microtubule polymerization.

Uniqueness

This compound is unique in its specific binding to the colchicine-binding site, which allows it to effectively inhibit tubulin polymerization without stabilizing microtubules like paclitaxel or causing extensive depolymerization like vincristine. This selective inhibition makes it a valuable tool for studying microtubule dynamics and developing targeted anticancer therapies.

Properties

Molecular Formula

C25H22O6

Molecular Weight

418.4 g/mol

IUPAC Name

(7-methoxy-2-phenyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C25H22O6/c1-27-18-12-8-11-17-21(23(31-24(17)18)15-9-6-5-7-10-15)22(26)16-13-19(28-2)25(30-4)20(14-16)29-3/h5-14H,1-4H3

InChI Key

ZUJMAITUEWJVLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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